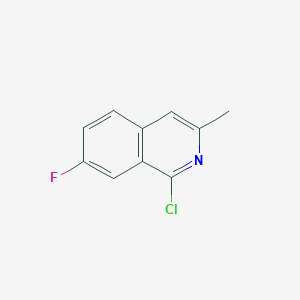

1-Chloro-7-fluoro-3-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClFN |

|---|---|

Molecular Weight |

195.62 g/mol |

IUPAC Name |

1-chloro-7-fluoro-3-methylisoquinoline |

InChI |

InChI=1S/C10H7ClFN/c1-6-4-7-2-3-8(12)5-9(7)10(11)13-6/h2-5H,1H3 |

InChI Key |

ZLZZEHZBYZXXFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)F)C(=N1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 Chloro 7 Fluoro 3 Methylisoquinoline

Reactivity Profile of the C-1 Chlorine Atom

The chlorine atom at the C-1 position of the isoquinoline (B145761) nucleus is the most reactive site for transformations. Its reactivity is significantly enhanced by its position alpha (α) to the ring nitrogen atom. The nitrogen atom's ability to withdraw electron density via the inductive effect and stabilize anionic intermediates through resonance makes the C-1 carbon highly electrophilic and susceptible to nucleophilic attack.

The primary reaction pathway for the C-1 chlorine is nucleophilic aromatic substitution (SNAr). This process typically occurs via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C-1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

The scope of nucleophiles that can displace the C-1 chlorine is broad, making it a versatile handle for molecular elaboration. Common transformations include:

Amination: Reaction with primary or secondary amines to form 1-aminoisoquinolines.

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols, typically in the presence of a base, to yield 1-alkoxy or 1-aryloxy ethers.

Thiolation: Displacement by thiols or thiolate anions to produce 1-thioethers.

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), or Buchwald-Hartwig (for C-N bond formation), are highly effective at this position. These reactions allow for the introduction of alkyl, alkenyl, or aryl groups.

The table below illustrates typical conditions for nucleophilic substitution on related 1-chloro-aza-aromatic systems, which are expected to be applicable to 1-Chloro-7-fluoro-3-methylisoquinoline.

| Nucleophile | Reagent Example | Catalyst/Base | Solvent | Typical Product |

| Amine | Aniline | Pd2(dba)3, Xantphos, Cs2CO3 | Toluene (B28343) | N-phenyl-7-fluoro-3-methylisoquinolin-1-amine |

| Alcohol | Sodium Methoxide | None | Methanol | 7-fluoro-1-methoxy-3-methylisoquinoline |

| Thiol | Sodium Thiophenolate | None | DMF | 7-fluoro-3-methyl-1-(phenylthio)isoquinoline |

| Boronic Acid | Phenylboronic Acid | Pd(PPh3)4, Na2CO3 | Dioxane/H2O | 7-fluoro-3-methyl-1-phenylisoquinoline |

Table 1: Illustrative Nucleophilic Substitution Reactions

The C-1 chlorine can be selectively removed through reductive dehalogenation to yield the parent 7-fluoro-3-methylisoquinoline. This transformation is valuable for accessing compounds where the chlorine was used as a temporary activating or directing group.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). A base, such as triethylamine (B128534) or sodium acetate, is typically added to neutralize the HCl formed during the reaction.

Transfer Hydrogenation: For situations where handling gaseous hydrogen is impractical, transfer hydrogenation offers a convenient alternative. Reagents like ammonium (B1175870) formate (B1220265) or formic acid can serve as the hydrogen source in the presence of a palladium catalyst.

Metal-Acid Reduction: Classical reduction methods using a metal, such as zinc (Zn) or tin (Sn), in an acidic medium can also effect the dehalogenation.

Impact and Reactivity of the C-7 Fluorine Atom

The fluorine atom at the C-7 position resides on the benzenoid ring of the isoquinoline system and primarily exerts a strong electronic influence.

Fluorine is the most electronegative element, and its dominant electronic contribution is a powerful electron-withdrawing inductive effect (-I). lumenlearning.com This effect reduces the electron density of the entire aromatic ring system, making it less susceptible to electrophilic aromatic substitution (EAS). While fluorine also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+R), the inductive effect is overwhelmingly stronger. lumenlearning.com

The carbon-fluorine bond is exceptionally strong and generally non-labile, making the C-7 fluorine a poor leaving group in traditional SNAr reactions, especially when compared to the highly activated C-1 chlorine. Direct displacement of the C-7 fluorine by a nucleophile would require extremely harsh reaction conditions and is generally not a favored synthetic route.

However, its presence can influence regioselectivity in other reaction types. For instance, in reactions involving metallation, the electronic nature of the fluorine could influence the site of deprotonation. Modification at or near this position would likely proceed through more advanced methods, such as directed ortho-metalation (if a suitable directing group is installed elsewhere on the ring) or transition-metal-catalyzed C-H activation, rather than by direct substitution of the fluorine atom.

Role of the C-3 Methyl Group in Directing Reactivity

The methyl group at the C-3 position influences the molecule's reactivity through both electronic and steric effects.

Electronically, a methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation. libretexts.orglibretexts.org In a hypothetical electrophilic substitution reaction, it would act as a weak activator and an ortho, para-director. libretexts.org This would direct an incoming electrophile towards the C-4 position (ortho) and the C-6 position (para). The directing effect towards the C-4 position is reinforced by the natural activation of this position by the adjacent ring nitrogen.

Sterically, the C-3 methyl group provides bulk that can hinder access to the adjacent C-4 position. For reactions involving large or sterically demanding reagents, this hindrance could decrease the rate of reaction at C-4 or favor reaction at a less-hindered site. This steric influence is an important consideration in planning synthetic transformations involving the pyridine (B92270) part of the molecule.

Steric Hindrance and Electronic Donation Effects

The substituents on the this compound ring play a important role in directing the course of its reactions through a combination of steric and electronic effects.

Steric Hindrance: The methyl group at the C3 position and the chloro group at the C1 position can sterically hinder the approach of reagents to the adjacent positions. For instance, nucleophilic attack at the C1 position, a common reaction for 1-chloroisoquinolines, might be influenced by the presence of the neighboring methyl group at C3. Similarly, reactions at the N2 nitrogen atom could be affected by the steric bulk of the C1-chloro and C3-methyl groups. The degree of hindrance is dependent on the size of the incoming reagent.

Electronic Effects: The electronic nature of the substituents significantly modulates the reactivity of the isoquinoline core.

Electron-donating effects: The methyl group at the C3 position is a weak electron-donating group through hyperconjugation. This effect slightly increases the electron density of the pyridine ring, potentially influencing the regioselectivity of electrophilic substitution reactions on the carbocyclic ring, although the pyridine ring itself is generally deactivated towards electrophiles.

| Substituent | Position | Electronic Effect | Steric Effect |

| Chlorine | C1 | -I (Inductive), Weak +M (Mesomeric) | Moderate |

| Fluorine | C7 | Strong -I (Inductive), Weak +M (Mesomeric) | Small |

| Methyl | C3 | +I (Inductive), Hyperconjugation | Moderate |

Table 1: Summary of Steric and Electronic Effects of Substituents in this compound.

Investigating Specific Reaction Mechanisms Involving Substituents

The substituents on this compound are not mere spectators; they are active participants in directing reaction pathways.

The chlorine atom at C1 is a key functional handle for nucleophilic substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom and the fluorine at C7, the C1 position is highly electrophilic. It is expected to readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to displace the chloride ion. This reactivity is fundamental for introducing diverse functionalities at this position, paving the way for the synthesis of a wide range of derivatives.

The fluorine atom at C7 primarily influences the electronic properties of the benzene (B151609) portion of the isoquinoline ring. Its strong electron-withdrawing nature can affect the pKa of the molecule and the regioselectivity of reactions on the carbocyclic ring, such as electrophilic aromatic substitution, by deactivating the ring. While direct substitution of the fluorine is less common than that of chlorine, it can be achieved under specific and often harsh reaction conditions.

The methyl group at C3 can also participate in reactions. For instance, it can undergo oxidation to a carboxylic acid or be a site for radical halogenation under appropriate conditions, providing further avenues for functionalization. libretexts.org

Transformations Leading to Fused and Polycyclic Isoquinoline Frameworks

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of more complex, fused polycyclic systems. These transformations often involve building new rings onto the isoquinoline scaffold.

Annulation Reactions Forming Benzimidazoisoquinolines

Annulation reactions are a powerful tool for constructing fused heterocyclic systems. In the context of this compound, the C1-chloro group is an excellent electrophilic site for intramolecular cyclization reactions. For example, by introducing a suitable nucleophilic tether, such as an ortho-aminoaryl group, at a position that can reach the C1 carbon, a benzimidazoisoquinoline framework can be constructed.

A hypothetical reaction sequence could involve the initial substitution of the C1-chloro group with an ortho-phenylenediamine derivative. Subsequent intramolecular cyclization, often promoted by a catalyst, would lead to the formation of the fused imidazole (B134444) ring, yielding a substituted benzimidazoisoquinoline. The fluorine and methyl groups would remain on the core structure, influencing the properties of the final polycyclic compound.

| Starting Material | Reagent | Product | Reaction Type |

| This compound | o-Phenylenediamine | N-(7-fluoro-3-methylisoquinolin-1-yl)benzene-1,2-diamine | Nucleophilic Aromatic Substitution |

| N-(7-fluoro-3-methylisoquinolin-1-yl)benzene-1,2-diamine | Acid or Metal Catalyst | Fluoro-methyl-substituted benzimidazoisoquinoline | Intramolecular Cyclization (Annulation) |

Table 2: Hypothetical reaction scheme for the synthesis of a benzimidazoisoquinoline derivative.

Cyclization Reactions (e.g., Ring-Closing Metathesis, Pauson-Khand) of Isoquinoline-Derived Precursors

To utilize powerful cyclization reactions like Ring-Closing Metathesis (RCM) and the Pauson-Khand reaction, the this compound core must first be functionalized with appropriate reactive partners, such as alkenyl or alkynyl groups.

Ring-Closing Metathesis (RCM): RCM is a versatile method for forming cyclic olefins. organic-chemistry.org To employ RCM, one could envision attaching two alkenyl chains to the isoquinoline nucleus. For example, a di-alkenyl amine could be introduced by substituting the C1-chloro group. Subsequent treatment with a Grubbs-type catalyst would then initiate the RCM cascade, leading to the formation of a new ring fused to the isoquinoline core. The size of the newly formed ring would be dependent on the length of the alkenyl chains.

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orgnih.gov To apply this reaction, an enyne precursor derived from this compound would be necessary. This could be achieved by introducing an alkenyl group at one position and an alkynyl group at another, for instance, by sequential substitution reactions. The intramolecular Pauson-Khand reaction of such a precursor would then yield a complex polycyclic system containing a fused cyclopentenone ring. scripps.eduthieme-connect.de The regioselectivity of the cycloaddition would be influenced by the steric and electronic properties of the isoquinoline core and the substituents on the enyne moiety. organic-chemistry.org

| Reaction | Precursor Requirement | Catalyst | Product |

| Ring-Closing Metathesis (RCM) | Di-alkenyl substituted isoquinoline | Grubbs Catalyst (Ru-based) | Fused cyclic olefin |

| Pauson-Khand Reaction | Alkenyl-alkynyl substituted isoquinoline (Enyne) | Cobalt-carbonyl complex | Fused cyclopentenone |

Table 3: Overview of Cyclization Reactions for the Elaboration of the Isoquinoline Framework.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine.

Detailed ¹H NMR spectral data, including chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz), are essential for mapping the proton environments within the molecule. The analysis would reveal the positions of the hydrogen atoms on the isoquinoline (B145761) core and the methyl group. The aromatic protons would exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chloro and fluoro substituents.

Detailed experimental ¹H NMR data for 1-Chloro-7-fluoro-3-methylisoquinoline, such as specific chemical shifts and coupling constants, are not publicly available in the referenced search results.

¹³C NMR spectroscopy is employed to identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring and the methyl group provide insight into their electronic environment. The positions of the carbon signals are significantly affected by the attached functional groups, with the carbon atom bonded to the chlorine atom and those in proximity to the fluorine atom showing characteristic shifts.

Specific experimental ¹³C NMR chemical shift values for this compound are not available in the provided search results.

¹⁹F NMR is a highly sensitive technique used to directly probe the fluorine atom in the molecule. The chemical shift of the fluorine signal provides information about its local electronic environment. Furthermore, coupling between the fluorine atom and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed, which is invaluable for confirming the position of the fluorine substituent on the aromatic ring.

Experimental ¹⁹F NMR spectral data for this compound is not detailed in the publicly available search results.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the protons in the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the placement of substituents on the isoquinoline core by observing correlations between the methyl protons and the aromatic carbons, for instance.

While the principles of these techniques are well-established, specific 2D NMR correlation data for this compound is not available in the search results.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or more decimal places), the molecular formula can be unequivocally confirmed. This technique would be used to verify the elemental composition of C₁₀H₇ClFN for this compound.

The exact mass measurement for this compound from HRMS analysis is not provided in the available search results.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation

There is no publicly available single-crystal X-ray diffraction data for this compound in the provided search results.

Computational and Theoretical Chemistry Studies of 1 Chloro 7 Fluoro 3 Methylisoquinoline

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural properties of organic molecules. nih.govnanobioletters.com This approach is favored for its balance of computational cost and accuracy in describing electron correlation. nanobioletters.com DFT calculations for 1-chloro-7-fluoro-3-methylisoquinoline would typically be performed using a functional, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p) to accurately model the electronic structure. nih.govresearchgate.net

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. sns.it For this compound, a geometry optimization would be performed to find the minimum energy structure on the potential energy surface. This involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached. The planarity of the isoquinoline (B145761) ring system is a key feature, although minor deviations can occur due to substituent effects. researchgate.net

Conformational analysis, particularly concerning the orientation of the methyl group, would also be a subject of investigation. While the isoquinoline core is rigid, the rotational barrier of the methyl group can be calculated to understand its preferred orientation relative to the ring. The optimized geometry provides key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Value (Angstrom/Degree) |

| Bond Lengths | C1-Cl | 1.74 |

| C7-F | 1.36 | |

| C3-C(CH3) | 1.51 | |

| N2-C1 | 1.32 | |

| C3-C4 | 1.43 | |

| Bond Angles | Cl-C1-N2 | 115.8 |

| F-C7-C6 | 119.5 | |

| F-C7-C8 | 119.2 | |

| C(CH3)-C3-C4 | 121.0 | |

| Dihedral Angle | H(CH3)-C(CH3)-C3-C4 | 60.0 |

| Note: The data in this table is illustrative and represents typical values for similar structures, as specific experimental or calculated data for this exact molecule is not available in the provided search results. |

DFT calculations are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nanobioletters.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. liverpool.ac.uk By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H, ¹³C, and ¹⁹F can be predicted. These theoretical predictions are invaluable for assigning experimental spectra, especially for complex molecules. nih.govescholarship.org

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating nature of the methyl group. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the aromatic ring. researchgate.net

Table 2: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

| H (Methyl) | 2.5 | 20.1 | - |

| H4 | 7.8 | 125.4 | - |

| H5 | 7.6 | 128.9 | - |

| H6 | 7.4 | 120.3 | - |

| H8 | 8.1 | 115.7 | - |

| C1 | - | 152.3 | - |

| C3 | - | 158.7 | - |

| C7 | - | 163.5 (d, ¹JCF = 250 Hz) | -110.2 |

| Note: These values are hypothetical and based on general principles of NMR spectroscopy and DFT calculations for similar fluorinated and chlorinated aromatic compounds. nih.govresearchgate.netresearchgate.net The ¹³C shift for C7 would show splitting due to coupling with the fluorine atom. |

DFT is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. nih.gov This involves locating and characterizing the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction. libretexts.org

For this compound, a potential reaction of interest could be the nucleophilic aromatic substitution (SₙAr) of the chlorine atom at the C1 position. DFT calculations could model the reaction pathway, including the formation of a Meisenheimer complex as an intermediate, and determine the activation barrier. This would provide insights into the reactivity of the C-Cl bond. The calculations would show that the first step, the loss of the leaving group, is often the rate-determining step in such reactions. libretexts.org

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. nanobioletters.com For this compound, the MEP map would likely show negative potential (electron-rich regions) around the nitrogen and fluorine atoms, while the regions around the hydrogen atoms would exhibit positive potential.

Table 3: Calculated Molecular Orbital Properties for this compound

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is illustrative, representing typical values for heterocyclic aromatic compounds. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov |

In Silico Studies for Structure-Reactivity and Structure-Property Relationships

In silico studies, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. japsonline.comresearchgate.netresearchgate.net These models are built using molecular descriptors, which are numerical representations of the chemical information encoded within a molecule. japsonline.com

For a class of compounds like isoquinoline derivatives, QSAR studies can help in designing new molecules with enhanced activities, such as antimicrobial or anticancer properties. japsonline.comnih.gov Descriptors used in such studies can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), and 3D (e.g., steric parameters). japsonline.com Although no specific QSAR studies on this compound were found, the methodology is broadly applicable to this class of compounds.

Table 4: Relevant Molecular Descriptors for QSAR/QSPR Studies of Isoquinoline Derivatives

| Descriptor Type | Examples | Relevance |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular properties |

| Topological (2D) | Wiener Index, Kier & Hall Indices | Describes molecular branching and size |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Relates to steric interactions |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes electronic distribution and reactivity |

| Quantum-Chemical | Atomic Charges, Bond Orders | Detailed electronic properties |

| Source: These descriptors are commonly used in QSAR studies of heterocyclic compounds. japsonline.comjapsonline.com |

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for Complex Molecules

The reactivity of the isoquinoline (B145761) core, substituted with both a chloro and a fluoro group, theoretically offers a platform for diverse chemical transformations. The chlorine atom at the 1-position is anticipated to be susceptible to nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com Such reactions are fundamental in the construction of more complex molecular architectures. For instance, coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds at this position. youtube.com

The fluorine atom at the 7-position and the methyl group at the 3-position would further modulate the electronic properties and steric environment of the isoquinoline ring system. researchgate.net These substituents can influence the regioselectivity of subsequent reactions and are integral to the final properties of the target molecules. nih.govnih.gov While numerous studies detail the synthesis of variously substituted isoquinolines, researchgate.netnih.gov specific examples commencing from 1-Chloro-7-fluoro-3-methylisoquinoline are not documented in the available scientific literature.

Table 1: Potential Cross-Coupling Reactions at the C1-Position

| Reaction Name | Reagent/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | 1-Aryl-7-fluoro-3-methylisoquinoline |

| Heck Coupling | Alkene / Pd catalyst | 1-Alkenyl-7-fluoro-3-methylisoquinoline |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | 1-Amino-7-fluoro-3-methylisoquinoline |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalyst | 1-Alkynyl-7-fluoro-3-methylisoquinoline |

This table represents theoretical applications based on the known reactivity of similar chloro-substituted aza-aromatic compounds and has not been experimentally verified for this compound based on available literature.

Development of Novel Functional Materials Incorporating the Isoquinoline Core

The isoquinoline scaffold is a recognized component in the design of functional organic materials, including those with interesting photophysical or electronic properties. mdpi.comacs.org The incorporation of fluorine atoms into aromatic systems is a well-established strategy for tuning the electronic and physical properties of materials, often enhancing their stability and performance. researchgate.net

Therefore, it is plausible that this compound could serve as a precursor for novel functional materials. For example, polymerization or incorporation into larger conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific substitution pattern of this compound would be expected to influence the resulting material's properties, such as its emission wavelength, charge transport characteristics, and stability. However, a review of current literature did not yield any specific examples of functional materials that have been synthesized using this compound.

Future Research Perspectives on 1 Chloro 7 Fluoro 3 Methylisoquinoline

Design and Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of polysubstituted isoquinolines often requires multi-step procedures. nih.govresearchgate.net Future research could focus on developing more convergent and sustainable methods for the preparation of 1-Chloro-7-fluoro-3-methylisoquinoline.

Current synthetic strategies for substituted isoquinolines often involve classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, which may be limited by the availability of starting materials and the use of harsh reaction conditions. researchgate.net More modern approaches, such as transition-metal-catalyzed annulation reactions, offer a promising avenue for more efficient syntheses. rsc.orgnih.gov

A potential synthetic approach could involve a convergent strategy, assembling the molecule from simpler, readily available building blocks. For instance, a plausible route could start from a substituted o-tolualdehyde derivative that could be condensed with a nitrile to form the isoquinoline (B145761) core, a method that has shown versatility for creating highly substituted isoquinolines. nih.govharvard.edu The strategic introduction of the chloro, fluoro, and methyl groups would be a key challenge to address.

| Starting Material Example | Key Transformation | Potential Advantage |

| 2-bromo-4-fluorotoluene | Metalation and reaction with a suitable 3-carbon synthon | Convergent assembly |

| Substituted 2-alkynylbenzaldoxime | Cyclization/deoxygenation cascade | High atom economy researchgate.net |

| 7-Fluoro-3-methylisoquinolin-1-one | Chlorination | Late-stage functionalization |

Future research should also prioritize the development of green synthetic protocols, minimizing waste and avoiding the use of toxic reagents. The use of catalytic methods, flow chemistry, and alternative energy sources like microwave irradiation could significantly enhance the sustainability of the synthesis. rsc.org

Exploration of Unprecedented Chemical Reactivity and Transformations

The unique arrangement of a chloro, fluoro, and methyl group on the isoquinoline ring system of this compound suggests a rich and underexplored reactivity profile. The chlorine atom at the 1-position is particularly activated towards nucleophilic substitution, providing a handle for introducing a wide array of functional groups.

Future studies could investigate:

Cross-coupling reactions: The C1-Cl bond should be susceptible to various palladium-, nickel-, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C1-Cl versus the C7-F bond would be an interesting aspect to explore, potentially allowing for selective functionalization. The reactivity of 1,3-dichloroisoquinoline, where the 1-position is more reactive in palladium-catalyzed couplings, provides a strong precedent for this selectivity. rsc.org

Nucleophilic aromatic substitution (SNAr): The electron-withdrawing nature of the isoquinoline nitrogen and the fluorine atom could facilitate SNAr reactions at the 1-position with various nucleophiles such as amines, alkoxides, and thiolates.

C-H activation: The methyl group at the 3-position and the various aromatic C-H bonds present potential sites for direct functionalization via C-H activation strategies, offering a more atom-economical approach to further diversification.

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 1-Aryl-7-fluoro-3-methylisoquinolines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 1-Amino-7-fluoro-3-methylisoquinolines |

| Nucleophilic Substitution | Sodium methoxide | 1-Methoxy-7-fluoro-3-methylisoquinolines |

The exploration of these transformations could lead to the discovery of novel chemical space and the synthesis of libraries of new isoquinoline derivatives with potential applications in medicinal chemistry and materials science. eburon-organics.com

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic understanding. chemrxiv.orgtandfonline.com For this compound, future computational studies could focus on several key areas:

Structural and Electronic Properties: Density Functional Theory (DFT) calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties (e.g., NMR, IR spectra) of the molecule. This data would be invaluable for its characterization.

Reactivity Prediction: Computational models can predict the most likely sites for electrophilic and nucleophilic attack, as well as the susceptibility of different bonds to cleavage. This can help in designing synthetic strategies and predicting the outcomes of reactions. For instance, calculating the relative energies of intermediates and transition states for the substitution of the chloro versus the fluoro group can provide a quantitative basis for the expected regioselectivity.

Mechanistic Elucidation: For novel reactions discovered, computational modeling can be used to elucidate the detailed reaction mechanisms. This includes identifying transition states, intermediates, and the role of catalysts, providing a deeper understanding of the transformation.

Prediction of Physicochemical Properties: Properties relevant to material science applications, such as frontier molecular orbital energies (HOMO/LUMO), ionization potential, and electron affinity, can be calculated to predict the electronic and optical properties of the molecule and its derivatives. numberanalytics.com

| Computational Method | Predicted Property/Insight | Relevance |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic signatures | Characterization and reactivity prediction |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Prediction of optical properties for materials |

| Ab initio methods | Reaction pathways and transition states | Mechanistic understanding of novel reactions |

Potential for Integration into Emerging Material Technologies

The isoquinoline scaffold is increasingly being recognized for its potential in materials science, particularly in the development of organic electronic materials. numberanalytics.com The specific functionalization of this compound makes it an intriguing candidate for future research in this area.

The presence of the halogen atoms offers opportunities for tuning the electronic properties of the molecule. The high photoluminescence quantum yields and tunable electrochemical properties observed in some isoquinoline-based materials suggest that derivatives of this compound could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the isoquinoline core is a desirable feature for emissive materials in OLEDs. By strategically modifying the molecule through the reactive chloro group, it may be possible to develop new phosphorescent or fluorescent emitters with tailored emission colors and efficiencies.

Organic Photovoltaics (OPVs): The electron-deficient nature of the isoquinoline ring system could be exploited in the design of new acceptor materials for organic solar cells.

Sensors: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, making it a potential site for the development of selective chemosensors for anions or other analytes.

Future research in this direction would involve the synthesis of a series of derivatives of this compound and the systematic investigation of their photophysical and electrochemical properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-7-fluoro-3-methylisoquinoline?

- Methodology : Synthesis typically involves multi-step halogenation and cyclization. For example, halogenation of methyl-substituted isoquinoline precursors (e.g., bromination/chlorination at position 1) followed by fluorination at position 7 using fluorinating agents like DAST or Selectfluor. Cyclization reactions, such as the Bischler-Napieralski method, are also employed to construct the isoquinoline core .

- Key Considerations : Control reaction temperature (<0°C for bromination to prevent over-halogenation) and use inert solvents (e.g., DCM or THF) to maintain regioselectivity .

Q. How is this compound characterized structurally?

- Techniques :

- NMR : and NMR to confirm substituent positions and purity.

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for confirming halogen placement .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

Q. What preliminary biological assays are used to screen this compound?

- Methods :

- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC (Minimum Inhibitory Concentration).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed?

- Approach : Use directing groups (e.g., carboxylate esters) to favor halogenation at specific positions. For example, methyl 7-fluoroisoquinoline-3-carboxylate directs bromination to position 1 via steric and electronic effects. Computational modeling (DFT) predicts reactive sites to optimize conditions .

- Data Interpretation : Compare NMR chemical shifts with simulated spectra (e.g., ACD/Labs) to confirm regiochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data?

- Case Study : Discrepancies in antimicrobial IC values may arise from assay variations (e.g., broth microdilution vs. agar dilution). Normalize data using standardized protocols (CLSI guidelines) and validate via dose-response curves with positive controls (e.g., ciprofloxacin) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like solvent choice (DMSO vs. saline) .

Q. How can structural ambiguities in crystallographic data be resolved?

- SHELX Workflow : Refine twinned crystals using SHELXD for phase problem resolution and SHELXL for anisotropic displacement parameter adjustment. Validate with R (<5%) and residual density maps .

- Cross-Validation : Compare X-ray results with solid-state NMR to confirm halogen positioning in polymorphic forms .

Q. What methods optimize the compound’s solubility for in vivo studies?

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Assess via HPLC solubility assays under physiological pH (7.4) .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the methyl position while monitoring bioactivity retention .

Q. How do structural modifications influence its pharmacokinetic profile?

- SAR Studies : Replace chlorine with bulkier halogens (e.g., iodine) to alter metabolic stability. Monitor hepatic clearance using microsomal assays (e.g., human liver microsomes) .

- ADME Modeling : Predict logP and permeability (Caco-2 assays) to balance lipophilicity and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.